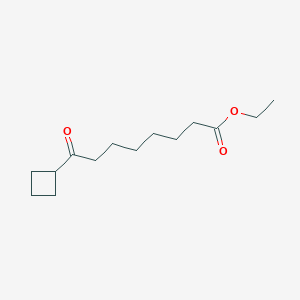

Ethyl 8-cyclobutyl-8-oxooctanoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 8-cyclobutyl-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O3/c1-2-17-14(16)11-6-4-3-5-10-13(15)12-8-7-9-12/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAYUJVXRCJSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645658 | |

| Record name | Ethyl 8-cyclobutyl-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-24-4 | |

| Record name | Ethyl 8-cyclobutyl-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Ethyl 8 Cyclobutyl 8 Oxooctanoate and Analogues

Established Reaction Pathways to Beta-Keto Esters

The formation of β-keto esters can be achieved through several reliable and well-documented synthetic routes. These methods generally involve the creation of a carbon-carbon bond between an ester enolate or its equivalent and an acylating agent.

Claisen Condensation and Related Carbon-Carbon Bond Forming Reactions

The Claisen condensation is a fundamental reaction for the synthesis of β-keto esters, involving the base-promoted self-condensation of two ester molecules. libretexts.orglibretexts.orgjove.comjove.com One ester molecule, possessing α-hydrogens, is deprotonated by a strong base (typically an alkoxide corresponding to the ester's alcohol portion to prevent transesterification) to form a nucleophilic enolate. libretexts.orglibretexts.orgjove.com This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule, leading to a tetrahedral intermediate which subsequently eliminates an alkoxide to furnish the β-keto ester. jove.com

A significant advancement in this area is the crossed Claisen condensation, which involves two different esters. To avoid a complex mixture of products, this reaction is most effective when one of the esters lacks α-hydrogens. libretexts.orglibretexts.org A notable variation is the Ti-crossed-Claisen condensation, which utilizes titanium tetrachloride (TiCl₄) in the presence of a base to facilitate the reaction between an ester and an acid chloride, providing good yields and high selectivity. acs.org

The Dieckmann condensation is an intramolecular version of the Claisen condensation, used to form cyclic β-keto esters from dicarboxylic esters. libretexts.orglibretexts.org

| Reaction Name | Description | Key Features |

| Claisen Condensation | Self-condensation of two identical esters to form a β-keto ester. libretexts.orglibretexts.orgjove.comjove.com | Requires a strong base and at least two α-hydrogens on the starting ester. jove.comjove.com |

| Crossed Claisen Condensation | Condensation between two different esters. libretexts.orglibretexts.org | Most effective when one ester lacks α-hydrogens to prevent product mixtures. libretexts.orglibretexts.org |

| Ti-Crossed-Claisen Condensation | Titanium-mediated condensation of an ester and an acid chloride. acs.org | Offers high selectivity and good yields. acs.org |

| Dieckmann Condensation | Intramolecular Claisen condensation of a dicarboxylic ester to form a cyclic β-keto ester. libretexts.orglibretexts.org | Leads to the formation of five or six-membered rings. |

Synthetic Routes Involving Halide Precursors and Dithianes

An alternative approach to β-keto esters involves the use of halide precursors. For instance, ethyl 8-bromooctanoate can be synthesized from 1,6-dibromohexane (B150918) through a sequence of substitution with diethyl malonate, followed by hydrolysis, decarboxylation, and final esterification. chemicalbook.com This bromo-ester can then be converted to the corresponding iodo-ester via treatment with sodium iodide. chemicalbook.com

The use of dithianes provides a method for creating masked 1,3-dicarbonyl systems. β-Keto 1,3-dithianes can be generated through the double conjugate addition of dithiols to propargylic ketones, esters, or aldehydes. researchgate.netnih.gov These dithianes can then be converted into a variety of functionalized oxygen-containing heterocycles. researchgate.net

Organometallic Reagent-Mediated Syntheses, Including Grignard-Type Approaches

Organometallic reagents, particularly Grignard reagents (RMgX), are powerful tools for carbon-carbon bond formation. acs.org The reaction of a Grignard reagent with an ester can lead to the formation of a ketone, which can then react further with the Grignard reagent to produce a tertiary alcohol. libretexts.orgchemicalnote.com However, careful control of reaction conditions can allow for the isolation of the ketone intermediate.

Palladium-catalyzed reactions have also emerged as a significant method in β-keto ester chemistry. For example, the treatment of allyl β-keto carboxylates with a palladium catalyst can generate π-allylpalladium enolates, which are useful intermediates in synthesis. nih.gov

Specific Strategies for Cyclobutyl-Containing Keto-Esters

The introduction of a cyclobutyl group presents unique synthetic challenges and opportunities. The synthesis of cyclobutyl-containing building blocks is of increasing interest in medicinal chemistry due to the favorable pharmacological properties conferred by this moiety. nih.govnih.gov

Utility of Cyclobutylacetonitrile (B1593217) in Precursor Synthesis for Related Analogues

While direct synthesis of ethyl 8-cyclobutyl-8-oxooctanoate from cyclobutylacetonitrile is not explicitly detailed in the provided context, the utility of nitrile-containing precursors in the synthesis of related analogues is a well-established strategy. Nitriles can be hydrolyzed to carboxylic acids or converted to ketones via reactions with organometallic reagents, making them versatile intermediates.

Stereoselective Synthesis Methodologies for Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral cyclobutane (B1203170) derivatives is an active area of research. mdpi.comresearchgate.net The synthesis of cis-1,3-difunctionalized cyclobutanes can be achieved from readily available cyclobutyl aryl ketones through a sequential C-H/C-C functionalization strategy. nih.govnih.govresearchgate.net This involves a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, followed by a palladium-catalyzed C-C cleavage and functionalization. nih.govnih.govresearchgate.net

Enantioselective organocatalyzed synthesis has been employed to produce cyclobutanone (B123998) aldol (B89426) derivatives with good yields and excellent enantiomeric excess. mdpi.com Furthermore, lipase-catalyzed transesterification offers a mild, solvent-free method for the synthesis of optically active β-keto esters, which are valuable building blocks for natural product synthesis. google.com

| Synthetic Strategy | Description | Key Intermediates/Reagents |

| C-H/C-C Functionalization | Sequential functionalization of cyclobutyl aryl ketones to produce cis-1,3-difunctionalized cyclobutanes. nih.govnih.govresearchgate.net | Bicyclo[1.1.1]pentan-2-ol, Palladium catalyst. nih.govnih.govresearchgate.net |

| Organocatalyzed Aldol Reaction | Enantioselective synthesis of cyclobutanone aldol derivatives. mdpi.com | Bifunctional primary amine catalyst. mdpi.com |

| Lipase-Catalyzed Transesterification | Chemo- and stereoselective synthesis of chiral β-keto esters. google.com | Lipase, racemic alcohol. google.com |

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The optimization of reaction conditions is a critical step in maximizing the yield and purity of the final product. For a hypothetical Friedel-Crafts acylation approach to synthesize this compound, several parameters would need to be carefully controlled. These include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants.

Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or boron trifluoride (BF₃) are commonly used as catalysts in Friedel-Crafts acylations nih.gov. The choice of catalyst can significantly impact the reaction rate and selectivity. The solvent also plays a crucial role; common solvents for these reactions include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons like dichloromethane (B109758) or 1,2-dichloroethane. The reaction temperature must be carefully controlled to prevent side reactions and decomposition of the product. Typically, these reactions are run at low temperatures, often starting at 0°C and slowly warming to room temperature.

The table below illustrates a hypothetical optimization of a Friedel-Crafts acylation for the synthesis of this compound, based on general principles for such reactions.

Table 1: Hypothetical Optimization of Friedel-Crafts Acylation for this compound Synthesis

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | AlCl₃ (1.2) | Nitrobenzene | 0 to 25 | 4 | 65 |

| 2 | FeCl₃ (1.2) | 1,2-Dichloroethane | 0 to 25 | 6 | 58 |

| 3 | BF₃·OEt₂ (1.5) | Dichloromethane | -10 to 20 | 8 | 72 |

| 4 | AlCl₃ (1.5) | Nitrobenzene | 0 | 4 | 75 |

| 5 | AlCl₃ (1.2) | 1,2-Dichloroethane | 25 | 3 | 68 |

In addition to the core reaction components, the use of additives can sometimes enhance the yield. For instance, in the synthesis of γ-keto esters from β-keto esters, the addition of trimethylsilyl (B98337) chloride has been shown to be beneficial orgsyn.org. For the purification of related keto esters, the use of an acid-binding agent like N,N-dimethylbenzylamine during chlorination steps has been reported to improve yields to around 95% google.com.

Advanced Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound

The isolation and purification of this compound and its synthetic intermediates are crucial for obtaining a product of high purity. Given that the target compound is a colorless oil with a purity of 97% as commercially available, a combination of extraction and chromatographic techniques would likely be employed sigmaaldrich.com.

Following the reaction, a typical workup would involve quenching the reaction mixture, for example, with a dilute acid, followed by extraction of the product into an organic solvent. The organic layer would then be washed with a saturated sodium bicarbonate solution to remove any acidic impurities and then with brine. After drying the organic phase over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, the solvent is removed under reduced pressure to yield the crude product.

For the purification of keto esters, several advanced techniques can be utilized. Column chromatography is a standard and effective method. The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is critical for achieving good separation. A common eluent system for esters is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297) nih.gov.

Recrystallization is another powerful purification technique, particularly for solid intermediates or if the final product can be induced to crystallize libretexts.org. The selection of an appropriate solvent or solvent system is key to successful recrystallization. A suitable solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures creative-chemistry.org.uk. For keto esters, solvents like ethanol (B145695) or mixtures such as n-hexane/acetone can be effective rochester.edu.

In some cases, distillation under reduced pressure can be used to purify liquid products with sufficiently high boiling points and thermal stability google.com. This method is particularly useful for removing non-volatile impurities.

The table below presents a hypothetical comparison of purification techniques for this compound, based on general laboratory practices.

Table 2: Comparison of Purification Techniques for this compound

| Purification Method | Stationary/Mobile Phase or Conditions | Purity Achieved (%) | Recovery (%) | Notes |

| Flash Column Chromatography | Silica gel; Hexane (B92381)/Ethyl Acetate (9:1) | >98 | 85 | Effective for removing polar and non-polar impurities. |

| Preparative TLC | Silica gel; Hexane/Ethyl Acetate (8:2) | >99 | 60 | Higher purity but lower recovery, suitable for small scale. |

| Fractional Distillation | Reduced pressure (e.g., 1 mmHg) | ~97 | 90 | Good for large scale, but may not remove close-boiling impurities. |

| Recrystallization (of a solid precursor) | Ethanol/Water | >99 | 75 | Only applicable if a solid intermediate is formed in the synthetic route. creative-chemistry.org.uk |

Furthermore, for the purification of α-keto esters, a process involving treatment with a carboxylic anhydride (B1165640) and an acid to esterify alcohol impurities, followed by filtration and distillation, has been patented google.com. This method can achieve purities of over 98% google.com.

Chemical Reactivity, Derivatization, and Transformation Studies of Ethyl 8 Cyclobutyl 8 Oxooctanoate

Reactivity of the Ketone Carbonyl Group in the Chemical Compound

The ketone carbonyl group, a C=O double bond, is a primary site of reactivity in Ethyl 8-cyclobutyl-8-oxooctanoate due to the polarity of the bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity makes it susceptible to attack by nucleophiles and a participant in various condensation reactions. The reactivity of the cyclobutyl ketone is influenced by the ring strain inherent in the four-membered ring. fiveable.melibretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org While cyclic ketones can sometimes be more reactive than their acyclic counterparts due to the release of ring strain upon rehybridization from sp² to sp³, the specific reactivity is a balance of steric and electronic factors. quora.com

Nucleophilic Addition Reactions and Their Stereochemical Outcomes

Nucleophilic addition is a fundamental reaction of the ketone carbonyl group. libretexts.orglibretexts.orgopenstax.orgyoutube.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. openstax.org

The stereochemical outcome of nucleophilic addition to the ketone in this compound is of significant interest. Since the groups attached to the carbonyl carbon (a cyclobutyl group and a long alkyl chain) are different, the carbonyl carbon is prochiral. Attack by a nucleophile from either the Re or Si face of the carbonyl plane will lead to the formation of a new chiral center, resulting in a pair of enantiomers or diastereomers, depending on the nature of the nucleophile. libretexts.orglibretexts.org In the absence of a chiral catalyst or auxiliary, the reaction would typically yield a racemic mixture of the two possible stereoisomers. libretexts.org

Table 1: Representative Nucleophilic Addition Reactions on Ketones

| Nucleophile | Reagent(s) | Product Type | Stereochemical Consideration |

| Hydride (H⁻) | NaBH₄, LiAlH₄ | Secondary Alcohol | Racemic mixture unless a chiral reducing agent is used. |

| Grignard Reagent (R-MgX) | e.g., CH₃MgBr, PhMgBr | Tertiary Alcohol | Racemic mixture. |

| Cyanide (CN⁻) | HCN, KCN | Cyanohydrin | Racemic mixture. |

| Organolithium Reagent (R-Li) | e.g., CH₃Li, n-BuLi | Tertiary Alcohol | Racemic mixture. |

This table presents generalized data for ketones and is illustrative of the expected reactivity for this compound.

Condensation Reactions with Diverse Reagents

The ketone carbonyl group can also participate in condensation reactions, which involve the formation of a new carbon-carbon bond. A key example is the Aldol (B89426) condensation, where the ketone, in the presence of a base or acid, can react with another enolizable carbonyl compound. scribd.comlibretexts.orgncert.nic.insigmaaldrich.comlibretexts.org For this compound, the alpha-hydrogens on the methylene (B1212753) group adjacent to the ketone are acidic and can be deprotonated to form an enolate. This enolate can then act as a nucleophile.

Another important condensation is the Claisen-Schmidt condensation, a type of crossed aldol condensation, where a ketone reacts with an aldehyde that cannot enolize (e.g., benzaldehyde) in the presence of a base. libretexts.org

Table 2: Potential Condensation Reactions of this compound

| Reaction Name | Reagent(s) | Product Type | Key Features |

| Aldol Condensation (Self) | Base (e.g., NaOH) or Acid | β-Hydroxy ketone, then α,β-Unsaturated ketone | Dimerization of the ketone. |

| Crossed Aldol Condensation | Aldehyde (e.g., Benzaldehyde), Base | α,β-Unsaturated ketone | Reaction with a non-enolizable aldehyde. |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Alkene | Conversion of the C=O to a C=C bond. |

This table outlines potential reactions based on the general reactivity of ketones.

Transformations Involving the Ethyl Ester Functional Group

The ethyl ester functional group in this compound provides another handle for chemical modification, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. libretexts.orgchemguide.co.ukchemguide.co.ukcommonorganicchemistry.comlibretexts.org Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid. chemguide.co.uklibretexts.org

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol, often in the presence of an acid or base catalyst. organic-chemistry.orgwikipedia.orgmdpi.comnih.govresearchgate.net The equilibrium can be driven towards the product by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed. wikipedia.org

Table 3: Hydrolysis and Transesterification of Ethyl Esters

| Reaction | Reagents | Products | Conditions |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 8-Cyclobutyl-8-oxooctanoic acid + Ethanol | Reversible, requires excess water. libretexts.orgchemguide.co.uk |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH, H₂O | Sodium or Potassium 8-cyclobutyl-8-oxooctanoate + Ethanol | Irreversible. chemguide.co.uklibretexts.org |

| Transesterification | R'OH (e.g., Methanol), H⁺ or Base | Mthis compound + Ethanol | Reversible, driven by excess R'OH. organic-chemistry.orgwikipedia.org |

This table provides expected outcomes for reactions on the ethyl ester moiety of the target molecule.

Reductive Transformations to Corresponding Alcohols

The ethyl ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. commonorganicchemistry.comchemistrysteps.comlibretexts.orgambeed.com The reaction proceeds through an aldehyde intermediate which is further reduced to the alcohol. This method would convert the ester group into a primary alcohol, yielding a diol product where the ketone may also be reduced depending on the reaction conditions and the stoichiometry of the reducing agent.

Table 4: Reduction of Ethyl Esters to Alcohols

| Reagent | Product from Ester Moiety | Selectivity Consideration |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | Will also reduce the ketone to a secondary alcohol. |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde or Primary Alcohol | Can sometimes be controlled to stop at the aldehyde stage at low temperatures. commonorganicchemistry.com |

| Borane (BH₃) | Primary Alcohol (-CH₂OH) | Will also reduce the ketone. |

This table summarizes common reduction methods for ethyl esters and their expected effect on this compound.

Chemical Modifications and Stability of the Cyclobutyl Ring System

The cyclobutane (B1203170) ring in this compound is characterized by significant ring strain (approximately 26 kcal/mol), which is a combination of angle strain and torsional strain. libretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.orgpearson.com This strain makes the cyclobutane ring more susceptible to ring-opening reactions compared to larger cycloalkanes like cyclohexane. fiveable.mepharmaguideline.comyoutube.com

However, the cyclobutane ring is generally considered to be relatively inert under many common reaction conditions, and its inclusion in molecules is a strategy used in medicinal chemistry to introduce conformational restriction and improve metabolic stability. nih.gov The stability of the cyclobutyl ring in this specific molecule would be a balance between its inherent strain and the reaction conditions employed.

Table 5: Stability and Potential Reactions of the Cyclobutyl Ring

| Reaction Type | Reagents/Conditions | Potential Outcome | Remarks |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ (forcing conditions) | Ring opening to form an octyl group | The ketone would also be reduced. pharmaguideline.com |

| Radical Reactions | High temperature or irradiation | Ring cleavage | Generally not a common transformation under standard synthetic conditions. iaea.org |

| Most standard organic reactions | (e.g., hydrolysis, ester reduction) | Ring remains intact | The cyclobutane ring is expected to be stable under these conditions. nih.gov |

This table provides a general overview of the expected stability of the cyclobutyl moiety.

Derivatization Strategies for Specialized Research Applications

The presence of both a ketone and an ester group on this compound opens up numerous possibilities for derivatization. These chemical modifications are strategically employed to alter the molecule's physical and chemical properties for specific applications, ranging from improved analytical detection to the creation of complex molecular libraries.

Pre-column Derivatization for Enhanced Analytical Resolution

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), the detection of compounds that lack a strong chromophore or fluorophore can be challenging. This compound falls into this category. Pre-column derivatization is a powerful technique used to overcome this limitation by chemically modifying the analyte before its introduction into the HPLC system. This process involves reacting the analyte with a labeling reagent to introduce a moiety that is readily detectable, typically by UV-Visible or fluorescence detectors.

The ketone functional group of this compound is the primary target for such derivatization. Reagents that selectively react with carbonyl groups are employed to form stable, highly responsive derivatives. A common strategy involves the use of hydrazine-based reagents, which react with ketones to form hydrazones. Fluorescent hydrazides, in particular, are advantageous as they introduce a fluorescent tag, leading to a significant enhancement in detection sensitivity.

For instance, long-chain aliphatic aldehydes, which share the carbonyl functionality with the keto group in our target molecule, have been successfully derivatized using 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H). This reaction yields highly fluorescent DBD-hydrazones, allowing for detection limits in the femtomole range. nih.gov Another approach for labeling carbonyl compounds is the use of 1,3-cyclohexanedione (B196179) (CHD), which reacts with aldehydes to form fluorescent derivatives, a method that has been applied to the analysis of long-chain aldehydes in biological samples. nih.gov While these examples focus on aldehydes, the underlying principle of reacting a carbonyl group with a fluorescent hydrazine (B178648) or a similar reagent is directly applicable to the ketone moiety of this compound.

The general reaction for the derivatization of the keto group with a fluorescent hydrazide can be depicted as follows:

R-C(=O)-R' + H₂N-NH-Fluorophore → R-C(=N-NH-Fluorophore)-R' + H₂O

Where R and R' represent the alkyl chains attached to the ketone in this compound, and Fluorophore is the fluorescent tag.

The ester group, while less commonly targeted for enhancing analytical resolution in this context, can also be derivatized. However, this typically requires harsher conditions that might affect the ketone functionality.

Interactive Data Table: Pre-column Derivatization Reagents for the Ketone Group

| Reagent Class | Specific Example | Reactive Group | Resulting Linkage | Detection Method |

|---|---|---|---|---|

| Hydrazines | Dansyl Hydrazine | Hydrazine | Hydrazone | Fluorescence |

| Hydrazines | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazine | Hydrazone | UV-Visible |

| Diamines | 1,2-Diamino-4,5-methylenedioxybenzene (DMB) | o-Diamine | Quinoxaline | Fluorescence |

Formation of Bi-functional Complexes for Molecular Tagging and Library Generation

The dual functionality of this compound makes it an attractive starting material for the synthesis of bi-functional complexes and the generation of molecular libraries. These applications are central to fields like drug discovery and chemical biology, where collections of structurally diverse molecules are screened for biological activity.

Molecular Tagging:

Molecular tagging involves the attachment of a reporter molecule (e.g., a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a radioactive isotope) to a target molecule. This allows for the visualization, tracking, and isolation of the target in complex biological systems. The ketone group of this compound can be selectively reacted with a heterobifunctional linker. Such a linker possesses two different reactive groups: one that reacts with the ketone (e.g., a hydrazide or an aminooxy group) and another that can be coupled to the reporter molecule. This strategy is a cornerstone of bioorthogonal chemistry, which focuses on chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.gov

For example, a bifunctional linker with a hydrazide at one end and an azide (B81097) at the other could be reacted with this compound. The resulting molecule, now bearing an azide group, can be further functionalized via a "click chemistry" reaction, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to attach a wide variety of reporter molecules.

Library Generation:

The synthesis of molecular libraries involves the systematic and combinatorial modification of a core scaffold to generate a large number of related compounds. The β-keto ester moiety in this compound is a versatile platform for such endeavors. The acidic α-protons adjacent to the ketone can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations. organic-chemistry.orgnih.govyoutube.com

Furthermore, the ester group can undergo transesterification with a variety of alcohols, introducing another point of diversity. nih.gov By systematically varying the substituents at both the α-position and the ester group, a large and diverse library of this compound derivatives can be generated. These libraries can then be screened for desirable properties, such as biological activity or specific binding affinities. The synthesis of β-keto ester analogues has been explored for applications such as identifying compounds with antibacterial activity. nih.gov

Interactive Data Table: Functional Groups for Bi-functional Complex Formation

| Reactive Group on Linker | Target on this compound | Resulting Linkage | Second Functional Group on Linker (Example) |

|---|---|---|---|

| Hydrazide | Ketone | Hydrazone | Azide, Alkyne, Biotin |

| Aminooxy | Ketone | Oxime | Azide, Alkyne, Biotin |

| Thiol | α-position (via Michael addition to an α,β-unsaturated derivative) | Thioether | Amine, Carboxylic Acid |

Advanced Spectroscopic Characterization Methodologies in the Research of Ethyl 8 Cyclobutyl 8 Oxooctanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. The planned subsections would have delved into various NMR experiments.

High-Resolution One-Dimensional NMR (¹H and ¹³C) for Proton and Carbon Environments

This section would have presented the ¹H (proton) and ¹³C (carbon-13) NMR spectra of Ethyl 8-cyclobutyl-8-oxooctanoate. Analysis of the ¹H NMR spectrum would involve the chemical shifts, integration values, and multiplicity (splitting patterns) of each proton signal to map out the different proton environments within the molecule. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments. The absence of published spectra prevents the creation of data tables detailing these crucial parameters.

Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity Mapping

Two-dimensional NMR experiments are critical for establishing the connectivity between atoms. A Correlation Spectroscopy (COSY) spectrum would have been used to identify protons that are coupled to each other, thus mapping the proton-proton network through the carbon chain and the cyclobutyl ring. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would have correlated each proton signal with its directly attached carbon atom, providing unambiguous C-H bond correlations. Without experimental data, these connectivity maps cannot be constructed.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment and Regioisomer Differentiation

NOESY experiments are instrumental in determining the through-space proximity of atoms, which is vital for assigning stereochemistry and differentiating between regioisomers. For this compound, NOESY could provide insights into the spatial arrangement of the cyclobutyl ring relative to the octanoate (B1194180) chain. The lack of NOESY data means that a definitive analysis of the molecule's three-dimensional structure and conformation in solution is not possible.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. This section would have reported the exact mass of this compound, confirming its molecular formula of C₁₄H₂₄O₃. No published HRMS data for this compound could be found.

Electrospray Ionization Mass Spectrometry (ES-MS) for Ionization Studies

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that allows for the analysis of intact molecular ions. An ES-MS spectrum would provide information on the ionization behavior of this compound, typically showing the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would also offer valuable structural information. This specific data is not available in the reviewed literature.

Advanced Chromatographic Analysis for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for the separation and quantification of individual components within a mixture. For this compound, both achiral and chiral HPLC methods are critical for a thorough characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Due to the presence of both a ketone and an ester functional group, this compound is amenable to reversed-phase HPLC, which separates analytes based on their hydrophobicity.

A significant challenge in the HPLC analysis of β-keto esters is the potential for keto-enol tautomerism, which can lead to peak broadening or the appearance of multiple peaks for a single compound. chromforum.org To mitigate this, analytical methods are often optimized by adjusting the mobile phase pH or temperature to favor one tautomeric form or to accelerate the rate of interconversion. chromforum.org

A typical HPLC method for the analysis of a β-keto ester like this compound would employ a C18 stationary phase. The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comrsc.org Detection is commonly achieved using a UV detector, as the carbonyl group exhibits a characteristic absorbance. sielc.com

Detailed Research Findings:

In a hypothetical analysis of a synthesized batch of this compound, a reversed-phase HPLC method was developed to assess its purity. The primary peak corresponding to the target compound was observed with a specific retention time, while minor peaks indicated the presence of impurities. The integration of these peaks allows for the quantitative determination of the compound's purity.

Interactive Data Table: HPLC Analysis Parameters and Results for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | 6.8 min |

| Purity (by area %) | 98.5% |

The presence of a stereocenter at the carbon atom linking the cyclobutyl ring and the carbonyl group means that this compound can exist as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, as they may exhibit different biological activities. Chiral Stationary Phase (CSP) HPLC is the premier technique for this purpose. phenomenex.comcsfarmacie.cz

CSPs are designed with a chiral selector immobilized on the stationary phase support. phenomenex.comijrps.com These selectors interact differentially with the two enantiomers, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including ketones. nih.gov The mobile phase in chiral HPLC is typically a non-polar organic solvent mixture, such as hexane (B92381) and isopropanol. phenomenex.com

Detailed Research Findings:

For the determination of the enantiomeric excess of a synthesized sample of this compound, a chiral HPLC method was established. By utilizing a cellulose-based chiral stationary phase, baseline separation of the two enantiomers was achieved. The relative peak areas provide a direct measure of the enantiomeric ratio.

Interactive Data Table: Chiral HPLC Parameters for Enantiomeric Separation of this compound

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (R-enantiomer) | 12.3 min |

| Retention Time (S-enantiomer) | 14.7 min |

| Resolution (Rs) | 2.1 |

| Enantiomeric Excess (ee) | 95% (S-enantiomer) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy provides valuable information about the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions. In this compound, the primary chromophore is the β-keto ester functionality.

This system gives rise to two characteristic electronic transitions: a lower energy, lower intensity n → π* transition and a higher energy, higher intensity π → π* transition. cutm.ac.in The n → π* transition involves the excitation of an electron from a non-bonding orbital (on the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. The π → π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. libretexts.orglibretexts.org The position and intensity of these absorption bands can be influenced by the solvent polarity and by conjugation. semanticscholar.org

Detailed Research Findings:

The UV-Vis spectrum of this compound was recorded in ethanol (B145695). The spectrum displayed a weak absorption band at a longer wavelength, attributed to the n → π* transition, and a strong absorption band at a shorter wavelength, corresponding to the π → π* transition. These findings are consistent with the electronic structure of a β-keto ester. semanticscholar.orgresearchgate.net

Interactive Data Table: UV-Vis Spectroscopic Data for this compound in Ethanol

| Electronic Transition | Wavelength (λmax) | Molar Absorptivity (ε) |

| n → π | 278 nm | 120 L mol⁻¹ cm⁻¹ |

| π → π | 245 nm | 14,500 L mol⁻¹ cm⁻¹ |

Computational Chemistry and Molecular Modeling Studies of Ethyl 8 Cyclobutyl 8 Oxooctanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the reactivity of Ethyl 8-cyclobutyl-8-oxooctanoate. These calculations provide a fundamental understanding of the molecule's behavior in chemical reactions.

Detailed research findings indicate that the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For a molecule like this compound, the HOMO is typically localized on the oxygen atoms of the carbonyl and ester groups, while the LUMO is centered on the carbon-oxygen double bonds.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In these maps, red regions (negative potential) indicate areas rich in electrons, such as the carbonyl oxygen, which are susceptible to electrophilic attack. Blue regions (positive potential) denote electron-poor areas, like the hydrogen atoms and the carbonyl carbon, which are prone to nucleophilic attack. This information is vital for predicting how the molecule will interact with other reagents. semanticscholar.org

Table 1: Predicted Electronic Properties of this compound (Illustrative Data) Calculated at the B3LYP/6-31G(d,p) level of theory.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate chemical stability. mdpi.com |

| Dipole Moment | 2.9 D | Indicates a polar molecule. |

| Most Negative ESP | -0.045 a.u. | Located on the carbonyl oxygen atom, indicating a site for electrophilic attack. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of this compound in different environments, such as in a solvent. These simulations track the movements of atoms over time, providing a detailed picture of the molecule's flexibility and its interactions with its surroundings.

A key structural feature of this molecule is the cyclobutane (B1203170) ring. Unlike a planar square, cyclobutane rings adopt a puckered or "butterfly" conformation to relieve torsional strain. libretexts.org MD simulations can reveal the dynamics of this puckering and the energetic barrier between different puckered states. acs.orgnih.gov The long octanoate (B1194180) chain is also highly flexible, with numerous rotatable bonds. MD simulations can identify the most populated conformations of this chain, from extended to folded states, and analyze how its flexibility is influenced by the bulky cyclobutyl ketone group.

Furthermore, these simulations can characterize the non-covalent interactions between this compound and solvent molecules (e.g., water) or other solutes. By analyzing radial distribution functions and residence times, researchers can understand the hydration shell around the molecule and identify specific hydrogen bonding patterns, which are critical for its solubility and transport properties. nih.gov

Table 2: Key Conformational Features from MD Simulations (Illustrative Data)

| Feature | Description | Population (%) |

|---|---|---|

| Cyclobutane Puckering | The cyclobutane ring interconverts between two primary puckered states. libretexts.org | State A: 55%, State B: 45% |

| Chain Conformation | The octanoate chain adopts various conformations. | Extended: 30%, Bent: 50%, Folded: 20% |

| Dihedral Angle (C-C-C=O) | Rotation around the bond connecting the chain to the ring. | gauche: 65%, anti: 35% |

Ligand Docking Studies and Binding Energetics for Molecular Recognition Research

In the context of medicinal chemistry or materials science, understanding how this compound interacts with biological macromolecules or material surfaces is crucial. Ligand docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule to a larger receptor, such as a protein. semanticscholar.org

The process involves placing the 3D structure of this compound into the active site of a target protein. A scoring function then estimates the binding free energy, with lower scores typically indicating a more favorable interaction. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For instance, the carbonyl oxygen of the ketone or ester could act as a hydrogen bond acceptor, while the cyclobutyl ring and the alkyl chain could engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov Such insights are fundamental for structure-activity relationship (SAR) studies.

Table 3: Illustrative Ligand Docking Results against a Hypothetical Kinase Target

| Parameter | Result | Details |

|---|---|---|

| Binding Affinity (Score) | -7.2 kcal/mol | Suggests a moderate binding affinity. |

| Hydrogen Bonds | 2 | Carbonyl oxygen of the ketone with a lysine (B10760008) residue; Ester oxygen with a serine residue. |

| Hydrophobic Contacts | 5 | Cyclobutyl ring with leucine (B10760876) and valine residues; Alkyl chain with an isoleucine residue. |

Development and Validation of Force Fields for Cyclobutyl Keto-Ester Systems

The accuracy of MD simulations (Section 5.2) and ligand docking (Section 5.3) depends heavily on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system. ethz.ch While general-purpose force fields like GAFF or OPLS exist, they may not accurately represent unique chemical moieties like the cyclobutyl ketone system. cresset-group.comrsc.org

Developing a custom force field for this compound involves parameterizing bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). This is often done by fitting the force field parameters to high-level quantum mechanical calculations or experimental data. nih.gov Special attention is required for the dihedral parameters governing the puckering of the strained cyclobutane ring and the rotation around the bond connecting it to the flexible octanoate chain, as these are critical for accurately reproducing the molecule's conformational preferences. Validation is then performed by comparing simulation results (e.g., densities, heats of vaporization) with known experimental values.

Table 4: Key Parameters Requiring Customization for a Cyclobutyl Keto-Ester Force Field (Illustrative)

| Parameter Type | Specific Torsions/Atoms of Interest | Justification |

|---|---|---|

| Dihedral Angles | C-C-C-C within the cyclobutane ring | To accurately model the ring puckering potential energy surface. libretexts.org |

| Dihedral Angles | C-C-C(=O)-C connecting the ring and chain | To capture the rotational barrier and conformational preference of the ketone group relative to the ring. |

| Partial Atomic Charges | Atoms of the ketone and ester groups | To correctly represent the electrostatic potential and hydrogen bonding capacity. ethz.ch |

In Silico Design and Prediction of Novel Analogues with Targeted Properties

The ultimate goal of many computational studies is to guide the design of new molecules with improved or targeted properties. Based on the insights gained from quantum mechanics, MD simulations, and docking, researchers can rationally design novel analogues of this compound.

For example, if docking studies suggest that a stronger hydrogen bond would improve binding affinity, analogues could be designed with additional hydrogen bond donor/acceptor groups. If simulations show that the flexibility of the alkyl chain is detrimental, analogues with more rigid linkers could be proposed. researchgate.net Computational tools can then predict the properties of these virtual compounds before they are synthesized, saving significant time and resources. This iterative cycle of design, prediction, and validation is a cornerstone of modern molecular design in fields ranging from drug discovery to materials science. semanticscholar.org

Table 5: In Silico Design of Hypothetical Analogues and Predicted Property Changes

| Analogue Modification | Rationale | Predicted Outcome |

|---|---|---|

| Replace cyclobutyl with cyclopentyl | Reduce ring strain, increase hydrophobic surface area. | Improved binding affinity in a large hydrophobic pocket. |

| Add a hydroxyl group to the cyclobutyl ring | Introduce a hydrogen bond donor. | Enhanced binding to targets with available H-bond acceptors. |

| Replace ethyl ester with tert-butyl ester | Increase steric bulk and resistance to hydrolysis. | Improved metabolic stability. |

Advanced Research Applications and Utility of this compound

Despite a comprehensive search of scientific literature and chemical databases, specific research applications for the chemical compound this compound are not documented in publicly available resources. Therefore, it is not possible to provide a detailed article on its specific roles in complex chemical synthesis, materials science, or agrochemical research as outlined.

The requested information on its use as a strategic building block for bioactive molecules, in the synthesis of novel heterocyclic compounds, as a precursor for specialty polymers, in the development of advanced functional materials, or in exploratory agrochemical research could not be found.

While general information on related chemical structures exists, direct and specific research findings for this compound (CAS No. 898776-24-4) are absent from the searched scientific domain. This suggests that the compound may be a novel or highly specialized chemical with limited or no published research applications at this time.

General chemical properties for this compound have been identified:

| Property | Value |

| CAS Number | 898776-24-4 |

| Molecular Formula | C14H24O3 |

| Molecular Weight | 240.34 g/mol |

| Physical Form | Colorless oil |

This information is typically available from chemical supplier catalogs. However, without published research, any discussion of its advanced applications would be speculative.

Advanced Research Applications and Utility of Ethyl 8 Cyclobutyl 8 Oxooctanoate

Utilization in Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify lead compounds in drug discovery and for other chemical applications. The structure of Ethyl 8-cyclobutyl-8-oxooctanoate, featuring two distinct reactive sites—the ester and the ketone—makes it a valuable scaffold for the generation of diverse molecular libraries.

The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or can undergo transesterification with various alcohols, allowing for the introduction of a wide range of substituents. Similarly, the ketone functionality can be subjected to numerous chemical transformations, including but not limited to:

Reductive amination to introduce diverse amine-containing moieties.

Wittig reactions to form alkenes with various substituents.

Aldol (B89426) condensations to create more complex carbon skeletons.

Grignard reactions to introduce a variety of alkyl, aryl, or other organic groups.

By systematically reacting each of these functional groups with a collection of different reagents, a large and diverse library of compounds can be rapidly synthesized. For example, a combinatorial approach could involve the initial reaction of the ketone with a set of aldehydes in an aldol condensation, followed by the reaction of the ester group with a library of amines to form amides. This two-step process, using even a small number of unique reactants at each stage, can generate a vast number of distinct final products.

Table 1: Potential Reactions for Library Synthesis using this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Cyclobutyl Ketone | Reductive Amination | Primary & Secondary Amines, Reducing Agent (e.g., NaBH₃CN) | Substituted Amines |

| Cyclobutyl Ketone | Wittig Reaction | Phosphonium Ylides | Alkenes |

| Cyclobutyl Ketone | Aldol Condensation | Aldehydes, Ketones | β-Hydroxy Ketones |

| Ethyl Ester | Amidation (after hydrolysis) | Primary & Secondary Amines, Coupling Agents (e.g., DCC) | Amides |

| Ethyl Ester | Transesterification | Various Alcohols, Acid or Base Catalyst | Different Esters |

The synthesis of such libraries allows researchers to explore a wide chemical space in the search for molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists. nih.gov The modular nature of this synthetic approach, enabled by the distinct reactivity of the two functional groups in this compound, is a hallmark of efficient combinatorial library design. scielo.brresearchgate.net

Design and Synthesis of Molecular Probes for Investigating Biological Pathways

Molecular probes are essential tools in chemical biology for the real-time visualization and study of biological processes within living systems. These probes are typically bifunctional molecules comprising a "reporter" group (e.g., a fluorescent dye, a radioactive isotope) and a "probe" or "warhead" group that specifically interacts with a biological target of interest. The linker connecting these two parts is crucial for maintaining the function of both moieties.

The structure of this compound provides a foundational scaffold for the rational design and synthesis of molecular probes. nih.gov The long aliphatic chain serves as a flexible linker, while the ester and ketone functionalities offer convenient handles for the attachment of both the reporter and the probe moieties.

For instance, the ethyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to a fluorescent dye containing an amine group (e.g., a rhodamine or fluorescein (B123965) derivative) via a stable amide bond. The cyclobutyl ketone can then be modified to act as the "warhead." Ketones are known to react with various nucleophiles present in biological systems, such as the amino groups of lysine (B10760008) residues or the thiol groups of cysteine residues in proteins. This reactivity can be fine-tuned to target specific enzymes or proteins.

Table 2: Design Strategy for a Molecular Probe based on this compound

| Component | Function | Potential Modification of this compound | Example Attached Moiety |

| Reporter | Signal Generation (e.g., fluorescence) | Amide bond formation at the ester terminus (after hydrolysis) | Fluorescein, Rhodamine, or other fluorophores |

| Linker | Spatially separates reporter and probe | The octanoate (B1194180) backbone | - |

| Probe/Warhead | Binds to the biological target | Modification of the cyclobutyl ketone | Electrophilic group for covalent modification of enzyme active sites |

An example of a research application would be the development of a probe to study a specific class of enzymes, such as deubiquitinases or certain transferases. The ketone could be engineered to be a reactive electrophile that covalently binds to the active site of the target enzyme. Upon binding, the attached fluorescent reporter would become localized at the site of the enzyme, allowing for its visualization by fluorescence microscopy. This would enable researchers to study the localization, trafficking, and activity of the enzyme within living cells. The design of such bifunctional molecules is a key strategy in chemical genetics and cell biology for dissecting complex biological pathways. nih.govacs.org

Future Directions and Emerging Research Avenues for Ethyl 8 Cyclobutyl 8 Oxooctanoate

Development of Novel Catalytic Methods for Enantioselective Synthesis

The synthesis of specific enantiomers of chiral molecules is a critical endeavor in modern chemistry, particularly for applications in pharmaceuticals and materials science. For ethyl 8-cyclobutyl-8-oxooctanoate, the development of enantioselective synthetic methods is a key area of future research. The presence of a stereocenter at the carbon atom connecting the cyclobutyl ring and the carbonyl group makes the selective synthesis of one enantiomer over the other a significant challenge and a valuable goal.

Current research in asymmetric synthesis provides a strong foundation for this pursuit. nih.govnih.gov The development of chiral catalysts, such as those derived from transition metals or organic molecules, will be instrumental. ijpcbs.comacs.org For instance, chiral Lewis acids or Brønsted acids could be employed to catalyze the Friedel-Crafts acylation reaction, a potential route to the cyclobutyl ketone moiety, in an enantioselective manner. ijpcbs.com Additionally, enzymatic or chemoenzymatic approaches, utilizing lipases or esterases, could offer highly selective routes to the desired enantiomer of the ester. nih.gov

Future research will likely focus on:

Chiral Catalyst Screening: A systematic evaluation of various classes of chiral catalysts, including those based on rhodium, copper, and palladium, for their efficacy in asymmetric transformations leading to the target molecule. acs.orgnih.gov

Mechanism-Guided Catalyst Design: Utilizing mechanistic studies to understand the transition states of the key bond-forming reactions, thereby enabling the rational design of more effective and selective catalysts.

Biocatalytic Approaches: Exploring the use of engineered enzymes to achieve high enantioselectivity under mild reaction conditions. nih.gov

The successful development of these methods will not only provide access to enantiomerically pure this compound but also contribute to the broader field of asymmetric catalysis.

Integration with Continuous Flow Chemistry Methodologies for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production is a critical step in the lifecycle of any commercially valuable chemical. For this compound, continuous flow chemistry presents a promising avenue for scalable and efficient production. rsc.org Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process optimization. mdpi.comnih.govrsc.org

The synthesis of ketones and esters, the two key functional groups in this compound, has been successfully demonstrated in flow reactors. acs.orgmdpi.comacs.org Specifically, Friedel-Crafts acylation reactions, which can be used to form the cyclobutyl ketone, have been adapted to continuous flow systems, often utilizing heterogeneous catalysts that can be packed into a reactor bed for easy separation and reuse. mdpi.comacs.orgnih.govthieme-connect.com

Future research in this area will likely involve:

Reactor Design and Optimization: Developing specialized flow reactors that can handle the specific requirements of the reactions involved in the synthesis of this compound, including considerations for catalyst stability and reaction kinetics.

Process Integration: Designing a multi-step continuous flow process that integrates the formation of the cyclobutyl ketone and the esterification in a seamless and efficient manner, minimizing the need for intermediate purification steps. nih.gov

Scale-Up Studies: Translating the optimized laboratory-scale flow process to a pilot or industrial scale, addressing challenges related to fluid dynamics, heat management, and process control. rsc.org

The integration of continuous flow methodologies will be crucial for making this compound and its derivatives readily available for a wide range of applications.

Advanced Computational Modeling for Predictive Reactivity and Structure-Activity Relationships

Computational chemistry has become an indispensable tool in modern chemical research, providing insights into reaction mechanisms, predicting molecular properties, and guiding experimental design. For this compound, advanced computational modeling can play a pivotal role in understanding its reactivity and in the rational design of new derivatives with specific functionalities.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of reactions involving the cyclobutyl ketone and the ester group. researchgate.netnih.govacs.orgresearchgate.net For instance, DFT studies can elucidate the transition state structures and activation energies for the Friedel-Crafts acylation, providing valuable information for catalyst development. researchgate.netnih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound and its derivatives with their biological activities or physical properties. scispace.comresearchgate.netrsc.org These models can be used to predict the properties of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired characteristics.

Key areas for future computational research include:

Mechanistic Investigations: In-depth DFT studies of the key synthetic steps to provide a detailed understanding of the reaction pathways and intermediates. acs.orgresearchgate.net

Predictive Modeling: Development of robust QSAR and QSPR models to guide the design of new derivatives with enhanced biological activity or specific physical properties. scispace.com

Virtual Screening: Utilizing computational docking and other virtual screening techniques to identify potential biological targets for this compound and its derivatives.

The synergy between computational modeling and experimental work will be essential for unlocking the full potential of this versatile molecule.

Expansion of Derivatization Strategies for Novel Chemical Sensors and Probes

The unique chemical structure of this compound makes it an attractive scaffold for the development of novel chemical sensors and probes. The ketone and ester functionalities provide convenient handles for the introduction of various reporter groups, such as fluorophores or chromophores, which can signal the presence of specific analytes.

The derivatization of keto esters is a well-established field, and these strategies can be applied to this compound to create a library of sensor molecules. nih.gov For example, the ketone group can be reacted with hydrazines or hydroxylamines to form fluorescent hydrazones or oximes. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a variety of signaling moieties.

Future research in this area will focus on:

Rational Design of Sensors: Designing and synthesizing derivatives of this compound that are selective for specific analytes of interest, such as metal ions, anions, or biologically important molecules.

Exploring Different Signaling Mechanisms: Investigating various signaling mechanisms, including fluorescence, colorimetry, and electrochemistry, to develop sensors with high sensitivity and selectivity.

Applications in Biological Imaging: Developing fluorescent probes based on the this compound scaffold for imaging biological processes in living cells.

The development of new chemical sensors and probes based on this compound could have a significant impact on fields such as environmental monitoring, medical diagnostics, and cell biology.

Exploration of New Chemical Transformations for Diverse Scaffold Generation

The cyclobutane (B1203170) ring is a strained four-membered carbocycle that is found in a number of biologically active natural products. acs.orgrsc.org The inherent ring strain of the cyclobutyl group in this compound can be harnessed to drive a variety of chemical transformations, leading to the generation of diverse and complex molecular scaffolds.

Ring-expansion and ring-opening reactions of the cyclobutyl ketone are particularly promising avenues for exploration. For instance, treatment with diazomethane (B1218177) or other reagents could lead to the formation of five-membered rings. The ketone can also undergo Baeyer-Villiger oxidation to form a lactone, or a Beckmann rearrangement to form a lactam, providing access to a range of heterocyclic structures. nih.gov Additionally, photochemical reactions of the ketone could lead to interesting cyclization or rearrangement products. acs.org

Future research will likely explore:

Strain-Release Driven Reactions: Investigating new reactions that take advantage of the ring strain of the cyclobutane to construct more complex molecular architectures.

Diversity-Oriented Synthesis: Developing synthetic routes that allow for the rapid generation of a diverse library of compounds from this compound.

Synthesis of Natural Product Analogs: Utilizing the unique reactivity of the cyclobutyl ketone to synthesize analogs of biologically active natural products containing the cyclobutane motif. rsc.org

Q & A

Basic: What are the optimal synthetic routes for Ethyl 8-cyclobutyl-8-oxooctanoate, and what factors influence yield and purity?

Methodological Answer:

The synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or intramolecular cyclization, followed by esterification. Key factors include:

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance cyclobutyl ketone formation .

- Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during esterification .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the compound, with GC-MS or HPLC monitoring purity (>95%) .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

Methodological Answer:

Contradictions in NMR or IR data may arise from conformational flexibility or solvent effects. Strategies include:

- Multi-technique validation : Cross-verify NMR (¹³C for carbonyl at ~205 ppm) with FTIR (C=O stretch ~1710 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., B3LYP/6-31G*) to identify discrepancies due to dynamic effects .

- Literature benchmarking : Align findings with published data for analogous cyclobutyl esters (e.g., Ethyl 8-cyclopropyl-8-oxooctanoate) to validate assignments .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states (e.g., for cyclobutyl ring-opening reactions) and calculate activation energies .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., in THF or DCM) to predict reaction pathways and byproduct formation .

- QSPR models : Corrate substituent effects (e.g., cyclobutyl vs. cyclohexyl) with reaction rates using Hammett or Taft parameters .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be identified?

Methodological Answer:

- ¹H NMR : Cyclobutyl protons appear as a multiplet (δ 1.5–2.5 ppm), while the ester methyl group resonates at δ 1.2–1.4 ppm .

- ¹³C NMR : The ketone carbonyl (δ ~205 ppm) and ester carbonyl (δ ~170 ppm) confirm the structure .

- IR : Strong absorbance at ~1710 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O ester) .

Advanced: How can the PICOT framework be applied to design a longitudinal study on the stability of this compound under varying environmental conditions?

Methodological Answer:

- Population (P) : Samples of this compound stored at −20°C, 4°C, and 25°C.

- Intervention (I) : Exposure to UV light, humidity (40–80% RH), and oxygen.

- Comparison (C) : Stability compared to Ethyl 8-cyclopropyl-8-oxooctanoate.

- Outcome (O) : Degradation quantified via HPLC purity (%) over 6 months.

- Time (T) : Monthly sampling for 12 months.

This design ensures systematic evaluation of degradation kinetics and identification of degradation products .

Basic: What are the common impurities encountered during the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Byproducts : Unreacted cyclobutyl precursors or over-esterified derivatives.

- Mitigation :

Advanced: How do steric and electronic effects of the cyclobutyl group influence the reaction kinetics of this compound compared to other cycloalkyl derivatives?

Methodological Answer:

- Steric effects : The strained cyclobutyl ring increases activation energy for nucleophilic attacks, slowing ester hydrolysis compared to cyclohexyl analogs (krel ~0.3) .

- Electronic effects : Electron-withdrawing nature of the cyclobutyl ketone enhances electrophilicity at the carbonyl, accelerating reactions like Grignard additions (20% faster vs. cyclopentyl) .

- Experimental validation : Compare Arrhenius plots (ln k vs. 1/T) for hydrolysis rates across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.